![molecular formula C15H26N2 B5799231 N,N-diethyl-N'-methyl-N'-(3-methylbenzyl)-1,2-ethanediamine](/img/structure/B5799231.png)
N,N-diethyl-N'-methyl-N'-(3-methylbenzyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMXB-A is a cholinergic compound that has been shown to have potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The compound has been extensively studied in animal models and has shown promising results in improving cognitive function, memory, and attention. DMXB-A is a selective agonist of the alpha7 nAChR and has been shown to enhance the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Mechanism of Action
DMXB-A is a selective agonist of the alpha7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The activation of alpha7 nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The increased release of these neurotransmitters leads to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects on the brain. The compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which leads to enhanced synaptic transmission and improved cognitive function. DMXB-A has also been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for lab experiments. The compound is relatively easy to synthesize and has high yield. DMXB-A is also highly selective for the alpha7 nAChR and has minimal off-target effects. However, DMXB-A has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. DMXB-A also has a short half-life, which can limit its efficacy in some experiments.
Future Directions
For DMXB-A research include investigating the compound's efficacy in clinical trials, optimizing the compound's pharmacokinetic properties, and developing novel derivatives with improved efficacy and selectivity.
Synthesis Methods
The synthesis of DMXB-A involves the reaction of 3-methylbenzylamine with diethyl malonate, followed by the addition of methyl iodide and sodium hydride. The resulting compound is then treated with hydrochloric acid to obtain DMXB-A. The synthesis method is relatively simple and can be achieved in a few steps with high yield.
Scientific Research Applications
DMXB-A has been extensively studied in animal models and has shown promising results in improving cognitive function, memory, and attention. The compound has been shown to have potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. DMXB-A has also been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)11-10-16(4)13-15-9-7-8-14(3)12-15/h7-9,12H,5-6,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIBTYPXUWTWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5459439 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.